5-(2-Fluoro-3-methoxyphenyl)pentanoic acid
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Overview
Description
5-(2-Fluoro-3-methoxyphenyl)pentanoic acid: is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzene and pentanoic acid.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of this compound derivatives with additional carboxyl or keto groups.
Reduction: Formation of 5-(2-Fluoro-3-methoxyphenyl)pentanol or 5-(2-Fluoro-3-methoxyphenyl)pentanal.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine or methoxy groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand or substrate in catalytic reactions.
Biology:
Biochemical Studies: The compound’s structural features make it useful in studying enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.
Comparison with Similar Compounds
- 5-(2-Fluoro-3-methoxyphenyl)butanoic acid
- 5-(2-Fluoro-3-methoxyphenyl)hexanoic acid
- 5-(2-Fluoro-3-methoxyphenyl)propanoic acid
Comparison:
- Structural Differences: The length of the carbon chain in the pentanoic acid moiety distinguishes these compounds from each other.
- Reactivity: The reactivity and chemical behavior may vary based on the chain length and the position of the functional groups.
- Applications: Each compound may have unique applications based on its specific structural features and reactivity.
Properties
Molecular Formula |
C12H15FO3 |
---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
5-(2-fluoro-3-methoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C12H15FO3/c1-16-10-7-4-6-9(12(10)13)5-2-3-8-11(14)15/h4,6-7H,2-3,5,8H2,1H3,(H,14,15) |
InChI Key |
AJSBCAPZEUHWHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1F)CCCCC(=O)O |
Origin of Product |
United States |
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